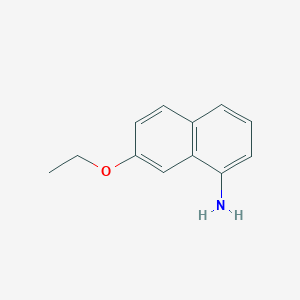
7-Ethoxynaphthalen-1-amine
概述
描述
7-Ethoxynaphthalen-1-amine is an organic compound with the molecular formula C({12})H({13})NO It is a derivative of naphthalene, characterized by an ethoxy group at the 7th position and an amine group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxynaphthalen-1-amine typically involves the ethoxylation of naphthalen-1-amine. One common method includes the reaction of naphthalen-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of potassium carbonate in DMF.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
Chemistry: 7-Ethoxynaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing processes.
作用机制
The mechanism by which 7-ethoxynaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its derivatives might inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer progression.
Receptors: Interaction with cellular receptors that modulate biological responses.
相似化合物的比较
1-Amino-7-methoxynaphthalene: Similar structure with a methoxy group instead of an ethoxy group.
1-Amino-7-ethoxynaphthalene: Another isomer with the ethoxy group at a different position.
1-Naphthalenamine: The parent compound without the ethoxy substitution.
Uniqueness: 7-Ethoxynaphthalen-1-amine is unique due to the specific positioning of the ethoxy group, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and industrial applications compared to its analogs.
属性
IUPAC Name |
7-ethoxynaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMDYIBLDPTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666819 | |
| Record name | 7-Ethoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624729-64-2 | |
| Record name | 7-Ethoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
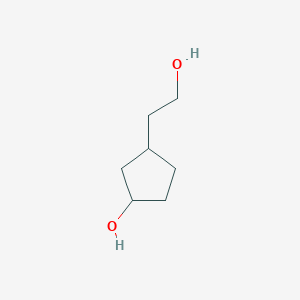
![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
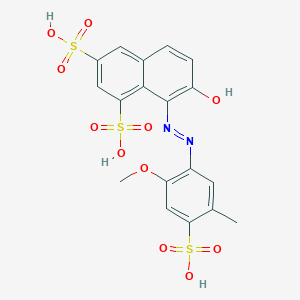
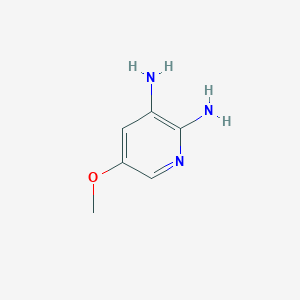
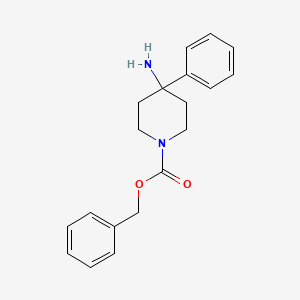
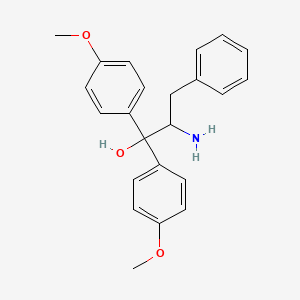
![(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3329666.png)
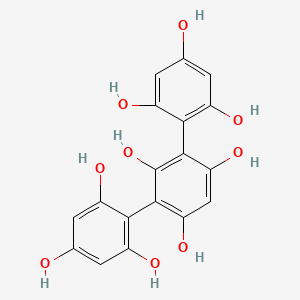
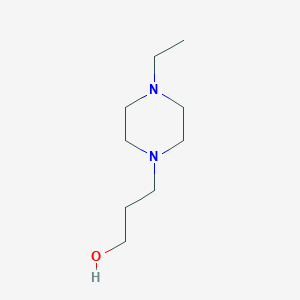
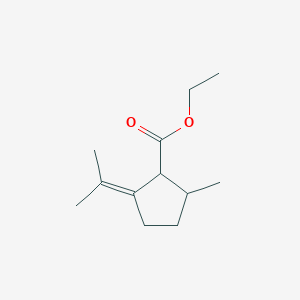
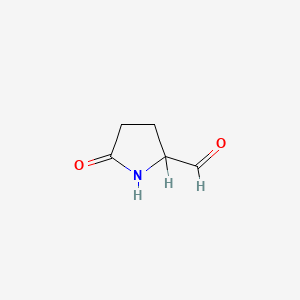
![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)
